STO-609

概要

説明

STO609は、カルシウム/カルモジュリン依存性タンパク質キナーゼキナーゼ(CaM-KK)の特異的で細胞透過性の阻害剤です。 これは、組換えCaM-KKαおよびCaM-KKβアイソフォームの活性を阻害する高い選択性と効力で知られています 。 この化合物は、CaM-KK媒介経路の生理学的意義をin vitroおよびin vivoで研究するために、科学研究で広く使用されてきました .

作用機序

STO609は、CaM-KKαおよびCaM-KKβの活性を選択的に阻害することにより、その効果を発揮します。 これはCaM-KKの触媒ドメインに結合し、ATPと競合することにより、下流ターゲットのリン酸化を阻止します 。 この阻害は、CaM-KIVやその他の下流キナーゼの活性低下につながり、最終的にカルシウムシグナル伝達やオートファジーなどのさまざまな細胞プロセスに影響を与えます .

類似化合物の比較

STO609は、CaM-KKαおよびCaM-KKβに対する高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

オートカムチド-2関連阻害ペプチド: IC50が40nMのCaMキナーゼIIの特異的な阻害剤.

フェノキシベンザミン塩酸塩: 降圧作用と血管拡張作用を持つ非選択的αアドレナリン作動薬拮抗薬.

ニフェジピン: 細胞外カルシウムイオンの細胞膜透過性流入を阻害するために使用されるジヒドロピリジンカルシウムチャネル遮断薬.

STO609は、CaM-KI、CaM-KIV、プロテインキナーゼC、ミオシン軽鎖キナーゼ、プロテインキナーゼA、p42ミトゲン活性化プロテインキナーゼなどの他のキナーゼに有意な影響を与えることなく、CaM-KKに対する高い選択性を示します .

生化学分析

Biochemical Properties

STO-609 inhibits the activities of recombinant CaM-KKα and CaM-KKβ isoforms, with Ki values of 80 ng/mL and 15 ng/mL respectively . It also inhibits their autophosphorylation activities . The compound is a competitive inhibitor of ATP .

Cellular Effects

This compound has been shown to suppress the calcium-induced activation of CaM-KIV in a dose-dependent manner in transfected HeLa cells . It significantly reduces the endogenous activity of CaM-KK in SH-SY5Y neuroblastoma cells at a concentration of 1 µg/mL . In addition, this compound reduces thrombin-induced nuclear localization of NF-κB activation in endothelial cells .

Molecular Mechanism

This compound is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK). It inhibits the activities of recombinant CaM-KK and CaM-KK isoforms, and also inhibits their autophosphorylation activities . Kinetic analysis indicates that the compound is a competitive inhibitor of ATP .

Temporal Effects in Laboratory Settings

It has been reported that this compound is stable at 20°C as supplied . For long-term storage, it is recommended to store the product with a desiccant .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study has shown that this compound treatment confers protection against non-alcoholic fatty liver disease .

Metabolic Pathways

This compound is involved in the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) pathway . It inhibits the activities of recombinant CaM-KK and CaM-KK isoforms, and also inhibits their autophosphorylation activities .

Transport and Distribution

It is known that this compound is a cell-permeable inhibitor , suggesting that it can freely diffuse across cell membranes.

Subcellular Localization

Given that it is a cell-permeable inhibitor of CaM-KK , it is likely to be found wherever CaM-KK is present within the cell.

準備方法

STO609の合成には、いくつかのステップが含まれます。出発物質である3-ブロモ-7H-ベンゾイミダゾ[2,1-a]ベンゾ[de]イソキノリン-7-オンは、仲谷らの方法によって調製されます。 この化合物をピリジン中でシアン化第一銅と反応させ、続いて3-シアノ-7H-ベンゾイミダゾ[2,1-a]ベンゾ[de]イソキノリン-7-オンを酢酸水溶液中の硫酸で酸加水分解すると、STO609が黄色固体として得られます 。 酢酸からの再結晶により、純粋なSTO609が1:1のモル比で酢酸付加物として得られます .

化学反応の分析

STO609は、主にタンパク質キナーゼに対する阻害作用を含むさまざまな化学反応を起こします。 これはATPの競合的阻害剤であり、CaM-KKαおよびCaM-KKβの自己リン酸化活性を阻害します 。 この化合物は、CaM-KIやCaM-KIVなどの下流CaMキナーゼの活性には有意な影響を与えません 。これらの反応から生成される主要な生成物は、標的キナーゼの阻害された形態です。

科学的研究の応用

STO609は、幅広い科学研究用途を持っています。

化学: CaM-KKを含む生化学経路を研究するためのツールとして使用されます。

生物学: STO609は、カルシウムシグナル伝達やオートファジーなど、さまざまな細胞プロセスにおけるCaM-KKの役割を調べるために使用されます.

医学: この化合物は、特に肝臓がん細胞の腫瘍形成性を低下させる、がん研究における潜在的な治療用途について研究されています.

産業: STO609は、CaM-KK経路を標的とする新薬の開発に使用されています。

類似化合物との比較

STO609 is unique in its high selectivity and potency for CaM-KKα and CaM-KKβ. Similar compounds include:

Autocamtide-2-related inhibitory peptide: A specific inhibitor of CaM kinase II with an IC50 of 40 nM.

Phenoxybenzamine hydrochloride: A non-selective alpha-adrenergic antagonist with antihypertensive and vasodilatory properties.

Nifedipine: A dihydropyridine calcium channel blocking agent used to inhibit the transmembrane influx of extracellular calcium ions.

STO609 stands out due to its high selectivity for CaM-KK without significantly affecting other kinases such as CaM-KI, CaM-KIV, protein kinase C, myosin light chain kinase, protein kinase A, and p42 mitogen-activated protein kinase .

特性

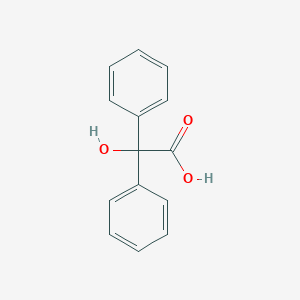

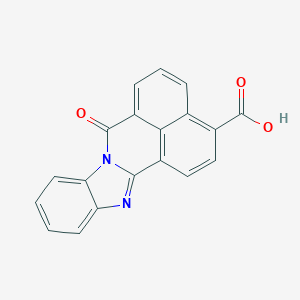

IUPAC Name |

11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18/h1-9H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKOWOGZBMOVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52029-86-4 | |

| Record name | STO 609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052029864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STO-609 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV7Q6X3C4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)